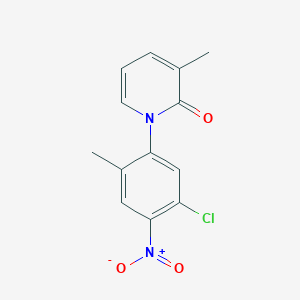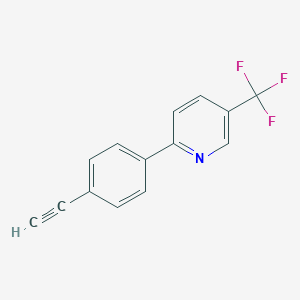![molecular formula C15H13NO2 B8165693 2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)
2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide is an organic compound characterized by the presence of a formyl group attached to a biphenyl structure, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of a biphenyl precursor followed by the introduction of an acetamide group. One common method involves the reaction of 4-bromobiphenyl with formylphenylboronic acid in the presence of a palladium catalyst to form the formylated biphenyl intermediate. This intermediate is then reacted with acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Oxidation: 2-(4’-Carboxy-[1,1’-biphenyl]-4-yl)acetamide.
Reduction: 2-(4’-Hydroxymethyl-[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties.
作用机制
The mechanism of action of 2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl and acetamide functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrakis(4-formyl-[1,1’-biphenyl])ethane: A compound with multiple formyl groups attached to a biphenyl structure, used in the synthesis of covalent organic frameworks.
4-Formylbiphenyl: A simpler formylated biphenyl compound used as an intermediate in organic synthesis.
Uniqueness
2-(4’-Formyl-[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its biphenyl backbone provides structural rigidity and the ability to participate in various substitution reactions, making it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
2-[4-(4-formylphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-15(18)9-11-1-5-13(6-2-11)14-7-3-12(10-17)4-8-14/h1-8,10H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZOISURHXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
![3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165696.png)


